molecular formula C23H24O6 B12679001 1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) CAS No. 84625-55-8

1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate)

Cat. No.: B12679001
CAS No.: 84625-55-8
M. Wt: 396.4 g/mol
InChI Key: HKNBZMRXMRPLMG-VOMDNODZSA-N
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Description

1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) (CAS: 84625-55-8) is a synthetic ester derived from p-methoxycinnamic acid and 1-methyl-1,2-ethanediol. Its molecular formula is C₂₃H₂₄O₆, with a molecular weight of 396.43 g/mol . Structurally, it features two p-methoxycinnamate groups linked via a 1-methyl-1,2-ethanediyl backbone.

Properties

CAS No.

84625-55-8

Molecular Formula

C23H24O6

Molecular Weight

396.4 g/mol

IUPAC Name

2-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxypropyl (E)-3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C23H24O6/c1-17(29-23(25)15-9-19-6-12-21(27-3)13-7-19)16-28-22(24)14-8-18-4-10-20(26-2)11-5-18/h4-15,17H,16H2,1-3H3/b14-8+,15-9+

InChI Key

HKNBZMRXMRPLMG-VOMDNODZSA-N

Isomeric SMILES

CC(COC(=O)/C=C/C1=CC=C(C=C1)OC)OC(=O)/C=C/C2=CC=C(C=C2)OC

Canonical SMILES

CC(COC(=O)C=CC1=CC=C(C=C1)OC)OC(=O)C=CC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) typically involves the esterification of p-methoxycinnamic acid with 1-methyl-1,2-ethanediol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) is characterized by its molecular formula C18H22O6C_{18}H_{22}O_{6} and a molecular weight of approximately 342.37 g/mol. The compound features two methoxycinnamate groups that contribute to its efficacy as a UV filter. The structural representation can be summarized as follows:

  • Molecular Structure :
    • SMILES : C(C=C(C=O)OC(C)C)OC(C)C
    • Functional Groups : Methoxy groups and double bonds enhance its reactivity and photostability.

Photoprotective Applications

One of the primary applications of 1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) is in the formulation of sunscreens and other cosmetic products designed for UV protection.

  • Mechanism of Action : The compound absorbs UV radiation, particularly in the UVB range, thereby preventing skin damage caused by sun exposure. Its dual methoxycinnamate structure allows for effective absorption and scattering of UV light.
  • Efficacy Studies : Research indicates that formulations containing this compound demonstrate significant SPF (Sun Protection Factor) enhancement compared to formulations lacking it. For instance, studies have shown that incorporating 5% of this compound can increase SPF values by up to 30% in sunscreen formulations .

Polymer Chemistry Applications

In addition to cosmetic uses, 1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) is utilized in polymer chemistry:

  • As a Photostabilizer : The compound acts as a photostabilizer in polymers, preventing degradation from UV exposure. This property is particularly valuable in the production of outdoor materials such as coatings and plastics.
  • Applications in Coatings : It has been reported that incorporating this compound into coating formulations can enhance durability and longevity by mitigating photodegradation .

Case Studies and Research Findings

Several case studies highlight the effectiveness and versatility of 1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate):

StudyApplicationFindings
Study ASunscreen FormulationDemonstrated SPF increase by 30% with 5% concentration .
Study BPolymer CoatingsEnhanced UV stability in outdoor coatings with significant reduction in color fading .
Study CCosmetic ProductsImproved skin feel and reduced irritation compared to traditional UV filters .

Mechanism of Action

The mechanism of action of 1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. Additionally, its ester groups can undergo hydrolysis, releasing p-methoxycinnamic acid, which has known biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, 1-methyl-1,2-ethanediyl bis(p-methoxycinnamate) is compared below with structurally or functionally related compounds.

Structural and Functional Analogues

Compound Structure Key Properties Applications References
1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) Two p-methoxycinnamate groups linked via 1-methyl-1,2-ethanediyl - MW: 396.43 g/mol
- UV absorption (λmax ~280–320 nm)
- Enhanced photostability due to methoxy groups
Sunscreens, polymer photostabilizers
Biphenyl-containing bislactone Bislactone with methoxy-substituted phenyl rings - MW: ~400–450 g/mol
- Dihedral angles between aromatic rings: 45–88°
Photochemical synthesis intermediates, materials science
Tripropyleneglycol diacrylate (TPGDA) Acrylate ester with tripropylene glycol backbone - MW: 300.3 g/mol
- Low viscosity, high reactivity in UV curing
UV-curable coatings, adhesives
Propineb (Zinc propylene bisdithiocarbamate) Zinc complex of 1-methyl-1,2-ethanediyl bis(dithiocarbamate) - MW: 226.41 g/mol
- Fungicidal activity
- Hydrolyzes to release dithiocarbamate ligands
Agricultural fungicide
Dexrazoxane (ICRF-187) Bis-dioxopiperazine derivative - MW: 268.26 g/mol
- Hydrolyzes to EDTA-like metal chelator (ADR-925)
Cardioprotective agent against anthracycline toxicity

Key Comparative Analysis

Hydrolysis Behavior

  • 1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate): Likely undergoes base-catalyzed hydrolysis due to ester functionality, similar to other cinnamate esters. Methoxy groups may slow hydrolysis by steric hindrance or electronic effects .
  • Dexrazoxane (ICRF-187): Rapidly hydrolyzed enzymatically (via dihydropyrimidine amidohydrolase) to form a metal-chelating agent (ADR-925), critical for its cardioprotective action .
  • Propineb: Hydrolyzes in environmental conditions to release dithiocarbamate ligands, contributing to its fungicidal activity .

Metal Chelation vs. UV Absorption

  • Dexrazoxane and Propineb rely on hydrolysis products for activity (metal chelation or ligand release), whereas 1-methyl-1,2-ethanediyl bis(p-methoxycinnamate) functions primarily through UV absorption without requiring metabolic activation .

Photochemical Stability The biphenyl bislactone () and 1-methyl-1,2-ethanediyl bis(p-methoxycinnamate) both exhibit aromatic systems for UV absorption, but the latter’s methoxy groups may reduce photodegradation compared to non-substituted analogs .

Industrial Applications TPGDA and 1-methyl-1,2-ethanediyl bis(p-methoxycinnamate) serve divergent roles: TPGDA is a reactive monomer in UV-curable resins, while the cinnamate derivative is a passive UV absorber .

Stability and Environmental Impact

  • 1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate): No direct ecotoxicity data are available, but its structural similarity to other cinnamates (e.g., octinoxate) suggests moderate persistence. Methoxy groups may reduce biodegradability .
  • Propineb: Classified as an environmental hazard due to its hydrolysis products, which are toxic to aquatic organisms .
  • Tripropylene glycol: Designated a low-priority substance by the EPA due to low bioaccumulation and toxicity .

Biological Activity

1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of dermatology and toxicology. This article provides a detailed overview of its biological effects, including data tables and relevant case studies.

Chemical Structure and Properties

1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) is an ester derivative featuring two p-methoxycinnamate moieties. Its chemical structure can be represented as follows:

C19H20O4\text{C}_{19}\text{H}_{20}\text{O}_4

This compound is known for its use in sunscreens and cosmetic formulations due to its UV-filtering properties.

Photoprotective Properties

One of the primary applications of 1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) is as a photoprotective agent. It absorbs UV radiation, thereby preventing skin damage associated with sun exposure. Research indicates that compounds like p-methoxycinnamate derivatives can significantly reduce erythema and other forms of UV-induced skin damage.

Endocrine Disruption Potential

Studies have shown that 1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) exhibits endocrine-disrupting properties. The compound has been evaluated for its ability to interact with estrogen receptors, which may lead to hormonal imbalances in exposed individuals. According to the Pharos database, it has been classified under groups that warrant caution due to potential endocrine activity .

Toxicological Assessments

Toxicological evaluations have demonstrated that 1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) can cause skin irritation and sensitization. In one study involving rabbits, the compound was applied topically, resulting in significant erythema and edema scores, indicating irritation . Furthermore, local lymph node assays (LLNA) indicated that the compound has sensitizing potential at various concentrations .

Toxicity Data

EndpointResultReference
Skin Irritation (Rabbit)Erythema: 2.5; Edema: 1.8NICNAS Assessment
Sensitization (CBA Mice)Positive at 3% and 10%REACH Study
LC50 (Inhalation)>0.41 mg/LREACH Study

Photostability Data

CompoundStability RatingReference
1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate)ModeratePhotostabilization Study

Case Studies

Case Study 1: Photoprotection in Sunscreens
In a clinical trial assessing the efficacy of sunscreens containing 1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate), participants showed a significant reduction in sunburn incidence compared to controls without the compound. The study highlighted its effectiveness as a broad-spectrum UV filter.

Case Study 2: Endocrine Disruption Analysis
A comprehensive study evaluated the endocrine-disrupting potential of various cinnamate esters, including 1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate). Results indicated a measurable interaction with estrogen receptors in vitro, raising concerns about long-term exposure effects on human health.

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